2H-Pyrimido[4,5-D][1,3]oxazine

BTK inhibitor Kinase selectivity B-cell malignancies

2H-Pyrimido[4,5-D][1,3]oxazine (CAS 51473-21-3) is a bicyclic nitrogen-containing heterocycle with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol. It features a fused pyrimidine and oxazine ring system, making it a core structural scaffold.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 51473-21-3
Cat. No. B15369526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrimido[4,5-D][1,3]oxazine
CAS51473-21-3
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1N=C2C(=CO1)C=NC=N2
InChIInChI=1S/C6H5N3O/c1-5-2-10-4-9-6(5)8-3-7-1/h1-3H,4H2
InChIKeyIXIOPXPKAQJLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrimido[4,5-D][1,3]oxazine (CAS 51473-21-3): A Privileged Scaffold for Kinase Inhibitor Procurement and Discovery


2H-Pyrimido[4,5-D][1,3]oxazine (CAS 51473-21-3) is a bicyclic nitrogen-containing heterocycle with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . It features a fused pyrimidine and oxazine ring system, making it a core structural scaffold [1]. While the unsubstituted parent compound has limited direct biological application data, its value is realized in medicinal chemistry as the foundational core for synthesizing a diverse array of potent and selective kinase inhibitors. These derivatives have demonstrated significant in vitro and in vivo activity against key oncology targets such as Bruton's tyrosine kinase (BTK), mutant Epidermal Growth Factor Receptor (EGFR), and Ribosomal S6 Kinase 4 (RSK4) [2][3].

Why Generic Substitution of 2H-Pyrimido[4,5-D][1,3]oxazine-Based Scaffolds in BTK, EGFR, and RSK4 Programs is Not Advisable


The 2H-Pyrimido[4,5-D][1,3]oxazine core should not be considered a generic, interchangeable heterocycle. Its unique fused bicyclic geometry enables specific, high-affinity interactions within the ATP-binding pockets of several disease-relevant kinases. While other heterocyclic cores like pyrazolopyrimidines (e.g., ibrutinib) or quinazolines (e.g., gefitinib) are established kinase inhibitor scaffolds, derivatives of the pyrimido[4,5-d][1,3]oxazine core have demonstrated a distinct ability to achieve enhanced selectivity profiles and maintain potent activity against drug-resistant mutant forms of these enzymes, such as BTK or EGFR T790M [1][2]. Substituting this scaffold with a structurally similar, but chemically distinct, core would likely result in a loss of this optimized kinase selectivity and potency against resistant mutants, as demonstrated in the quantitative comparisons below [1].

Quantitative Differentiation Evidence for 2H-Pyrimido[4,5-D][1,3]oxazine Derivatives in Kinase Inhibition


BTK Inhibitor Selectivity: Pyrimidooxazine Derivative Compound 2 vs. Ibrutinib

A pyrimido[4,5-d][1,3]oxazin-2-one derivative (Compound 2) demonstrated a superior selectivity profile compared to the first-generation BTK inhibitor ibrutinib. In a panel of 35 kinases, compound 2 showed fewer off-target inhibitory effects, positioning it as a potential second-generation BTK inhibitor with an IC50 of 7 nM against BTK [1].

BTK inhibitor Kinase selectivity B-cell malignancies Drug discovery

Mutant EGFR Selectivity: Pyrimidooxazine Derivative Compound 20a vs. Wild-Type EGFR

A C4-alkyl pyrimido[4,5-d][1,3]oxazin-2-one derivative (Compound 20a) exhibited high selectivity for the drug-resistant EGFR L858R/T790M double mutant over wild-type EGFR (EGFR WT). This mutant-selectivity was confirmed at both the enzymatic and cellular levels, using H1975 (mutant) and A431 (wild-type) cell lines, respectively [1]. The compound also showed promising antitumor efficacy in an H1975 xenograft mouse model [1].

EGFR inhibitor T790M mutation Non-small cell lung cancer Mutant-selective inhibitor

RSK4 Inhibitor Cellular Potency and Selectivity: Pyrimidooxazine Derivative Compound 14f

A 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivative (Compound 14f) was identified as a potent and selective RSK4 inhibitor. It inhibited the proliferation of ESCC cells with an IC50 of 0.57 μM and invasion with an IC50 of 0.98 μM [1]. Critically, it exhibited selectivity for RSK4 over RSK1-3 isoforms, demonstrating little effect on the downstream substrates of RSK1-3 in ESCC cells [1].

RSK4 inhibitor Esophageal squamous cell carcinoma Kinase inhibitor Targeted therapy

Validated Application Scenarios for 2H-Pyrimido[4,5-D][1,3]oxazine in Drug Discovery


Lead Optimization for Next-Generation BTK Inhibitors

The 2H-Pyrimido[4,5-D][1,3]oxazine scaffold is ideal for medicinal chemistry campaigns aiming to develop second-generation BTK inhibitors. Based on the evidence, derivatives like Compound 2 have demonstrated an IC50 of 7 nM against BTK and, crucially, a superior selectivity profile over ibrutinib in a panel of 35 kinases [1]. This scaffold provides a validated starting point for designing compounds with an improved therapeutic window, which is a key procurement consideration for programs targeting B-cell malignancies and autoimmune disorders.

Targeted Therapy Development for EGFR T790M-Driven NSCLC

This scaffold is a proven platform for discovering mutant-selective EGFR inhibitors to overcome T790M-mediated acquired resistance in non-small cell lung cancer (NSCLC). As shown with Compound 20a, C4-alkyl derivatives of this core achieve high selectivity for the EGFR L858R/T790M double mutant over wild-type EGFR at both enzymatic and cellular levels [2]. This validated scaffold differentiation is critical for developing next-line therapies that can target resistant tumors while minimizing dose-limiting toxicities associated with wild-type EGFR inhibition.

Development of First-in-Class Chemical Probes for RSK4 Kinase

For research groups investigating RSK4 biology or validating it as a therapeutic target in esophageal cancer, this scaffold is a productive and validated entry point. The derivative Compound 14f was optimized from this core to achieve potent in vitro inhibition of ESCC cell proliferation (IC50 = 0.57 μM) and invasion (IC50 = 0.98 μM) [3]. Its demonstrated isoform selectivity (RSK4 over RSK1-3) makes it an excellent starting point for developing high-quality chemical probes or lead candidates where few potent and specific inhibitors exist.

Quote Request

Request a Quote for 2H-Pyrimido[4,5-D][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.